N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine is an organic compound characterized by the presence of a naphthalene ring and a trimethoxyphenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine typically involves the condensation reaction between naphthalen-1-amine and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its interactions with biological targets. It has shown promise in preliminary studies for its potential anti-cancer and anti-inflammatory properties.
Industry: In materials science, the compound is investigated for its potential use in organic electronics and as a precursor for the synthesis of novel polymers.
Mechanism of Action
The mechanism by which (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, while the naphthalene ring can facilitate π-π interactions.
Comparison with Similar Compounds
- (E)-N-(phenyl)-1-(3,4,5-trimethoxyphenyl)methanimine
- (E)-N-(naphthalen-1-yl)-1-(4-methoxyphenyl)methanimine
- (E)-N-(naphthalen-1-yl)-1-(3,4-dimethoxyphenyl)methanimine
Comparison: Compared to its analogs, (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The naphthalene ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Biological Activity
N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine is a Schiff base characterized by a unique structure that combines a naphthalene moiety with a trimethoxy-substituted phenyl group. This compound has gained attention in recent years due to its diverse biological activities, including potential antioxidant, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H19NO3, with a molar mass of approximately 321.4 g/mol. The compound features three methoxy groups on the phenyl ring, enhancing its electron-donating capacity, which may influence its reactivity and biological activity .
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is known to enhance the radical scavenging ability of such compounds. For instance, studies have shown that derivatives of similar Schiff bases can effectively inhibit lipid peroxidation, indicating their potential as antioxidants .
Compound | EC50 (mM) | Mechanism |
---|---|---|
3i | 0.565 ± 0.051 | Inhibition of lipid peroxidation |
3r | 0.708 ± 0.074 | Inhibition of lipid peroxidation |
2. Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to suppress pro-inflammatory cytokines in vitro. For instance, studies on structurally related compounds have demonstrated that they can inhibit the expression of interleukin-6 (IL-6) and monocyte chemoattractant protein 1 (MCP-1) in macrophages .
3. Anticancer Activity
The anticancer potential of this compound is supported by findings from related studies. For example, derivatives with similar structural motifs have shown promising results against various cancer cell lines. Specifically, one study reported that a closely related compound exhibited a mean pGI50 value indicative of significant cytotoxic activity against cancer cells .
Compound | Mean pGI50 | Cancer Type |
---|---|---|
2h | 6.34 | Various |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trimethoxyphenyl group enhances binding affinity to certain biological receptors and enzymes, while the naphthalene moiety facilitates π-π interactions that are crucial for biological activity .
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Antioxidant Evaluation : A study assessed the antioxidant capacity of various Schiff bases through DPPH radical scavenging assays and found significant activity correlating with the number and position of methoxy substituents.
- Anti-inflammatory Response : In vivo models demonstrated that treatment with structurally similar compounds resulted in reduced inflammation markers in induced arthritis models.
- Cytotoxicity Assessment : In vitro cytotoxicity assays against human cancer cell lines showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents.
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H19NO3/c1-22-18-11-14(12-19(23-2)20(18)24-3)13-21-17-10-6-8-15-7-4-5-9-16(15)17/h4-13H,1-3H3 |
InChI Key |
FFFUBDCULBFFLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.